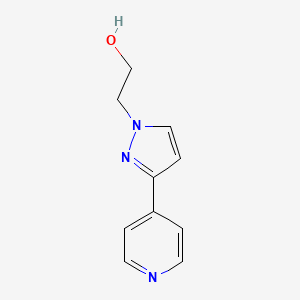

2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethanol

CAS No.: 401522-11-0

Cat. No.: VC2474238

Molecular Formula: C10H11N3O

Molecular Weight: 189.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 401522-11-0 |

|---|---|

| Molecular Formula | C10H11N3O |

| Molecular Weight | 189.21 g/mol |

| IUPAC Name | 2-(3-pyridin-4-ylpyrazol-1-yl)ethanol |

| Standard InChI | InChI=1S/C10H11N3O/c14-8-7-13-6-3-10(12-13)9-1-4-11-5-2-9/h1-6,14H,7-8H2 |

| Standard InChI Key | SYBASNUIMFUAJD-UHFFFAOYSA-N |

| SMILES | C1=CN=CC=C1C2=NN(C=C2)CCO |

| Canonical SMILES | C1=CN=CC=C1C2=NN(C=C2)CCO |

Introduction

Chemical Identity and Structure

2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethanol is a heterocyclic compound comprising a pyrazole ring with a pyridin-4-yl substituent at the 3-position and a hydroxyethyl group at the N1 position. This structural arrangement creates a molecule with multiple nitrogen atoms and a terminal hydroxyl group, enabling various intermolecular interactions including hydrogen bonding and π-π stacking capabilities.

Basic Chemical Properties

The compound has the following fundamental properties:

| Property | Value |

|---|---|

| Chemical Name | 2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethanol |

| CAS Number | 401522-11-0 |

| Molecular Formula | C₁₀H₁₁N₃O |

| Molecular Weight | 189.21 g/mol |

| Standard Purity | NLT 98% (commercial grade) |

The molecule contains three nitrogen atoms in its heterocyclic rings, specifically one in the pyridine moiety and two in the pyrazole structure, providing multiple sites for potential hydrogen bonding and metal coordination .

Structural Characteristics and Conformations

The 3-pyridin-4-yl substituent on the pyrazole ring creates a relatively planar system, allowing for extended conjugation between the two aromatic heterocycles. X-ray crystallographic studies of related pyrazole-pyridine derivatives suggest that these two rings typically exist in a nearly coplanar arrangement with dihedral angles ranging from 10-15°, maximizing π-orbital overlap .

The hydroxyethyl chain attached to the N1 position of the pyrazole ring introduces conformational flexibility to the molecule. This feature is particularly significant as it provides a terminal hydroxyl group that can participate in hydrogen bonding interactions, enhancing solubility in polar solvents and potentially facilitating biological interactions .

Synthetic Approaches

Several synthetic routes have been developed for the preparation of 2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethanol and structurally related compounds.

Standard Synthesis Pathway

The most common synthetic approach involves N-alkylation of a 3-(pyridin-4-yl)-1H-pyrazole core with an appropriate hydroxyethyl halide or similar electrophile. This method typically proceeds under basic conditions to facilitate the nucleophilic substitution reaction at the N1 position of the pyrazole .

Alternative Synthetic Routes

A complementary approach involves the cyclization of appropriately functionalized hydrazine derivatives with pyridine-containing α,β-unsaturated carbonyl compounds. For instance, as observed with related compounds, the reaction of 2-hydroxyethylhydrazine with pyridin-4-yl-containing α,β-unsaturated carbonyl compounds can yield the target structure through a cyclization process .

The following scheme outlines a typical synthesis pathway for related compounds:

-

Reaction of a pyridin-4-yl ketone with an appropriate electrophile to form an α,β-unsaturated carbonyl intermediate

-

Cyclization with 2-hydroxyethylhydrazine under controlled conditions

-

Purification via crystallization or chromatography

Yields typically range from 50-75% depending on specific reaction conditions and purification methods employed .

Physical and Spectroscopic Properties

Physical Characteristics

2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethanol typically appears as a crystalline solid at room temperature. Based on related pyrazole derivatives, its melting point is estimated to fall within the range of 90-120°C . The compound demonstrates good solubility in polar organic solvents such as methanol, ethanol, and dimethylformamide, moderate solubility in chloroform and dichloromethane, and limited solubility in non-polar solvents like hexane and toluene.

Spectroscopic Data and Structural Confirmation

Spectroscopic methods provide crucial information for structural characterization:

NMR Spectroscopy

For related pyrazole-pyridine compounds, characteristic 1H NMR signals include:

-

Pyrazole C-H protons typically appearing between δ 6.5-7.7 ppm

-

Pyridine protons showing characteristic patterns in the aromatic region (δ 7.3-8.7 ppm)

-

Hydroxyethyl chain displaying signals at approximately δ 4.1 ppm (CH2-N) and δ 3.8 ppm (CH2-OH)

-

Hydroxyl proton appearing as a broad singlet, often around δ 2.0-3.0 ppm, although this can vary depending on concentration and solvent

The 13C NMR spectrum typically shows carbon signals for the pyrazole ring between δ 105-150 ppm, pyridine carbons between δ 120-150 ppm, and the hydroxyethyl carbons at approximately δ 60-62 ppm (CH2-OH) and δ 52-54 ppm (CH2-N) .

X-ray Crystallography

X-ray crystallographic studies of related pyrazole-pyridine compounds reveal important structural features. In crystalline state, these molecules often form hydrogen-bonded networks through the terminal hydroxyl group and nitrogen atoms. The pyrazole and pyridine rings typically adopt a nearly coplanar arrangement to maximize conjugation, with dihedral angles generally below 15° between the two heterocyclic systems .

Biological Activities and Applications

Anti-inflammatory and Anti-cancer Properties

Related pyrazole-pyridine compounds have shown promising anti-inflammatory and anti-cancer activities. The mechanism of action typically involves interactions with specific molecular targets such as enzymes or receptors, modulating biochemical pathways relevant to disease processes. The hydroxyethyl group may contribute to these activities by enhancing water solubility and providing additional hydrogen bonding capabilities.

Antimicrobial Activities

Compounds with structural similarities to 2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethanol have demonstrated antimicrobial properties against various pathogens. The pyrazole-pyridine scaffold appears to be a privileged structure for developing novel antimicrobial agents, with the hydroxyethyl group potentially enhancing cellular penetration and target binding.

Applications in Organic Synthesis

Beyond its biological applications, 2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethanol serves as a valuable building block in organic synthesis. The terminal hydroxyl group provides a reactive site for further functionalization, enabling the construction of more complex molecules for various applications .

Structure-Activity Relationships

Key Structural Features

Structure-activity relationship studies of pyrazole-pyridine derivatives have identified several structural features that influence biological activity:

-

The position of nitrogen in the pyridine ring (2, 3, or 4-position) significantly affects binding to biological targets

-

Substitution patterns on the pyrazole ring modulate lipophilicity and electronic properties

-

The hydroxyethyl chain length and terminal functional group impact solubility and pharmacokinetic properties

These insights have guided the rational design of modified derivatives with enhanced potency and selectivity.

Related Derivatives and Their Properties

Several structural analogs of 2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethanol have been synthesized to establish structure-activity relationships:

These modifications demonstrate how subtle structural changes can significantly impact both chemical and biological properties of the core scaffold.

Analytical Methods and Characterization

Chromatographic Techniques

High-performance liquid chromatography (HPLC) serves as the primary analytical method for purity determination of 2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethanol. Typical HPLC conditions employ C18 reversed-phase columns with gradient elution using acetonitrile/water mixtures containing 0.1% formic acid or similar modifiers. Detection is generally performed using UV detectors set at wavelengths between 254-280 nm, corresponding to absorption maxima of the conjugated heterocyclic system.

Mass Spectrometry

Mass spectrometric analysis typically shows a molecular ion peak [M+H]+ at m/z 190, consistent with the calculated molecular weight of 189.21. Fragmentation patterns often reveal characteristic losses of the hydroxyethyl group (loss of 45 mass units) and subsequent fragmentations of the heterocyclic core.

Future Research Directions

Current research trends suggest several promising directions for future investigations involving 2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethanol:

Medicinal Chemistry Applications

The compound offers significant potential for further exploration in drug discovery, particularly as a scaffold for developing compounds targeting specific biological pathways. The ability to introduce various substituents at different positions of the core structure enables fine-tuning of properties for optimal biological activity .

Materials Science Applications

The extended conjugated system and nitrogen-rich structure make this compound and its derivatives interesting candidates for developing materials with specific electronic properties. Future research may explore applications in areas such as organic electronics, sensors, and functional materials .

Coordination Chemistry

The presence of multiple nitrogen atoms provides excellent metal coordination sites, suggesting potential applications in catalysis, metal extraction, and the development of metal-organic frameworks (MOFs). Future studies may investigate the coordination behavior of this compound with various metal ions and the properties of the resulting complexes.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume